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7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-

Cat. No.: B14407517
CAS No.: 83467-82-7
M. Wt: 194.31 g/mol
InChI Key: AXRRGWQNXTXPAN-UHFFFAOYSA-N
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Description

Contextualization within Branched Ketones and Nonenes

4,8-Dimethyl-7-nonen-2-one (B8795311) belongs to the class of organic compounds known as branched ketones. Its structure features a nine-carbon backbone (nonene) with a ketone functional group at the second position and methyl groups at the fourth and eighth carbons. The presence of a double bond between the seventh and eighth carbons further classifies it as an unsaturated ketone. This combination of structural features is common in many naturally occurring and synthetic organic molecules.

Significance in Natural Product Chemistry and Organic Synthesis

Compounds with structures similar to 4,8-Dimethyl-7-nonen-2-one are often found as components of essential oils in various plants, contributing to their characteristic aromas. In the field of organic synthesis, such molecules can serve as versatile building blocks for the construction of more complex chemical architectures due to the reactivity of the ketone and the double bond.

Chemical Data for 4,8-Dimethyl-7-nonen-2-one

PropertyValue
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol lookchem.com
CAS Number 3664-64-0 lookchem.com
Boiling Point 250.7°C at 760 mmHg nih.gov
Density 0.837 g/cm³ nih.gov
Flash Point 88°C nih.gov
IUPAC Name 4,8-dimethylnon-7-en-2-one lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B14407517 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- CAS No. 83467-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83467-82-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-ethenyl-4,8-dimethylnon-7-en-2-one

InChI

InChI=1S/C13H22O/c1-6-13(5,10-12(4)14)9-7-8-11(2)3/h6,8H,1,7,9-10H2,2-5H3

InChI Key

AXRRGWQNXTXPAN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CC(=O)C)C=C)C

Origin of Product

United States

Occurrence in Biological Systems

Natural Sources and Organisms Hosting 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-

Based on its chemical structure, 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is categorized as a C13-norisoprenoid. These compounds are typically not synthesized directly but are formed from the breakdown of C40 carotenoids. nih.gov Therefore, this compound is expected to be found in organisms rich in carotenoid precursors.

C13-norisoprenoids are widely distributed in the plant kingdom and are known as potent aroma contributors in many fruits, flowers, and wines. acs.orgnih.gov They have been identified in numerous plant species, where they contribute to the characteristic fragrance of teas, roses, tobacco, and grapes. nih.gov The formation of these compounds is often enhanced by environmental factors such as sunlight, which can trigger the degradation of carotenoids in grape berries. acs.org While this specific ethenyl-substituted nonenone is not commonly reported, its potential natural sources would overlap with those of other well-known C13-norisoprenoids.

Table 1: Potential Natural Sources of C13-Norisoprenoids

Organism Type Examples Role of Norisoprenoids
Plants (Fruits) Grapes (Vitis vinifera) Key contributors to wine and fruit aroma. acs.orgresearchgate.net
Plants (Flowers) Roses (Rosa sp.) Essential components of floral scent. nih.gov
Plants (Leaves) Tea (Camellia sinensis), Tobacco (Nicotiana tabacum) Important aroma notes. nih.gov

| Microorganisms | Bacteria and Fungi | Capable of cleaving carotenoids to produce aroma compounds. nih.gov |

Biosynthetic Pathways and Precursors in Biological Systems

The biosynthesis of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-, is proposed to occur via the degradation of C40 carotenoids, a pathway that connects it directly to the isoprenoid metabolic network. nih.gov Terpenoids, including carotenoids, are derived from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov

The key step in the formation of C13-norisoprenoids is the oxidative cleavage of carotenoids. nih.gov This reaction is primarily catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). acs.orgnih.gov These enzymes break down large C40 carotenoid molecules into smaller fragments, including the C13 skeleton that forms the backbone of compounds like 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-.

The specific structure of the resulting norisoprenoid depends on the parent carotenoid and the position of the enzymatic cleavage. For instance, the well-studied norisoprenoids β-ionone and β-damascenone are derived from carotenoids such as β-carotene, lutein, neoxanthin, and violaxanthin. nih.govenartis.com It is plausible that 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- arises from the cleavage of a less common or modified carotenoid precursor, or through subsequent enzymatic or photochemical modifications of an initial cleavage product.

The biosynthesis of this compound is intrinsically linked to the broader isoprenoid (or terpenoid) pathway. The precursors to all isoprenoids, IPP and DMAPP, are synthesized through two primary pathways: the mevalonic acid (MVA) pathway, which operates in the cytosol of plants, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. acs.org

Carotenoids, the direct precursors to C13-norisoprenoids, are synthesized in the plastids via the MEP pathway. acs.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of steps to produce IPP and DMAPP. These C5 units are then sequentially assembled into the C40 backbone of carotenoids. The subsequent degradation of these carotenoids yields the C13 norisoprenoid framework, directly linking the formation of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- to the central isoprenoid metabolism. There is no direct biosynthetic connection to the fatty acid metabolic pathways.

Table 2: Key Precursors and Pathways

Compound/Pathway Role in Biosynthesis
Isopentenyl Diphosphate (IPP) Universal C5 building block for all isoprenoids. nih.gov
Dimethylallyl Diphosphate (DMAPP) Universal C5 building block for all isoprenoids. nih.gov
Methyl-Erythritol Phosphate (MEP) Pathway Primary metabolic route for synthesizing IPP and DMAPP in plant plastids, leading to carotenoids. acs.org
Carotenoids (e.g., β-carotene, Lutein) C40 precursors that undergo oxidative cleavage to yield C13-norisoprenoids. nih.govenartis.com

| Carotenoid Cleavage Dioxygenases (CCDs) | Enzymes that catalyze the key degradative step in norisoprenoid formation. acs.org |

Chemical Synthesis Methodologies

Total Synthesis Approaches to 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-

The total synthesis of (±)-geijerone has been successfully achieved through a multi-step sequence, providing a foundational framework for accessing this complex molecule. One notable approach involves a 13-step process that strategically constructs the carbon skeleton and introduces the requisite functional groups. mdpi.com

Stereoselective Synthesis Routes and Control Strategies

While the initial total synthesis produced a racemic mixture of (±)-geijerone, the challenge of stereoselectivity—the controlled synthesis of specific stereoisomers—is a critical area of research. In the synthesis of (±)-geijerone, a key strategy for controlling the relative stereochemistry of the substituents on the cyclohexane (B81311) ring involves the Ireland-Claisen rearrangement. This powerful researchgate.netresearchgate.net-sigmatropic rearrangement allows for the formation of a carbon-carbon bond with a degree of stereocontrol, leading to the desired diastereomer. mdpi.com The reaction proceeds through a chair-like transition state, and the stereochemical outcome can be influenced by the geometry of the enolate intermediate.

The synthesis of a diastereoisomeric mixture of (±)-geijerone and its 5-epimer highlights the challenges and opportunities in directing the stereochemical course of the reaction. mdpi.com Further research into chiral catalysts or auxiliaries could pave the way for an enantioselective synthesis, yielding a single enantiomer of the target molecule.

Key Synthetic Intermediates and Optimized Reaction Sequences

The successful synthesis of (±)-geijerone relies on the strategic formation of several key intermediates. A critical component of a reported synthetic route is the construction of an (E)-allylic ester, which serves as the precursor for the pivotal Ireland-Claisen rearrangement. mdpi.com The sequence to obtain this intermediate involves several transformations, starting from commercially available materials.

Following the Ireland-Claisen rearrangement, the resulting carboxylic acid is converted into an iodoaldehyde. This intermediate is then subjected to an intramolecular Barbier reaction to form the characteristic cyclohexanone (B45756) ring of the geijerone core. mdpi.com The final step in the sequence is an oxidation reaction to yield the target ketone.

The table below outlines a simplified sequence of key transformations and intermediates in a reported total synthesis of (±)-geijerone.

StepStarting MaterialKey Reagent(s)Key IntermediateTransformation
1Commercially available precursorsVarious(E)-allylic esterEster formation
2(E)-allylic esterStrong base, silyl (B83357) halideγ,δ-unsaturated carboxylic acidIreland-Claisen Rearrangement
3γ,δ-unsaturated carboxylic acidVariousIodoaldehydeFunctional group transformations
4IodoaldehydeMetal (e.g., Zinc, Indium)Cyclohexanol derivativeIntramolecular Barbier Reaction
5Cyclohexanol derivativeOxidizing agent(±)-GeijeroneOxidation

Retrosynthetic Analysis for Complex Target Molecules

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-. This strategy involves mentally deconstructing the target molecule into simpler, commercially available starting materials by identifying key bond disconnections that correspond to reliable chemical reactions.

For (±)-geijerone, a logical retrosynthetic approach begins by disconnecting the ketone functionality, which can be installed late in the synthesis via oxidation of a secondary alcohol. The cyclohexanone ring itself can be traced back to an open-chain precursor through a disconnection corresponding to the intramolecular Barbier reaction. This reveals a key iodoaldehyde intermediate.

Further disconnection of this aldehyde via the Ireland-Claisen rearrangement logic leads to a simpler (E)-allylic ester. This ester can then be broken down into more fundamental building blocks. This systematic deconstruction provides a clear roadmap for the forward synthesis, highlighting the critical bond-forming reactions required to assemble the target molecule. The general strategies of retrosynthesis often focus on simplifying the carbon skeleton and managing stereochemistry, which are central challenges in the synthesis of natural products like geijerone.

Derivatization Strategies and Analogue Synthesis of the Core Structure

The core structure of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- presents opportunities for the synthesis of novel analogues with potentially interesting chemical and biological properties. The presence of a ketone functional group provides a convenient handle for a variety of chemical modifications.

Derivatization strategies could include:

Reduction of the ketone: The carbonyl group can be reduced to a secondary alcohol, introducing a new stereocenter and a site for further functionalization, such as esterification or etherification.

Reactions at the α-carbon: The carbons adjacent to the ketone are susceptible to enolate formation, allowing for the introduction of various substituents through alkylation or other electrophilic additions.

Modification of the double bonds: The vinyl and isobutenyl groups can be subjected to a range of reactions, including hydrogenation, epoxidation, or dihydroxylation, to create saturated or functionalized analogues.

The synthesis of analogues is not limited to the modification of the final geijerone molecule. The synthetic intermediates themselves can be intercepted and modified to create a diverse library of related compounds. For instance, by using different starting materials for the Ireland-Claisen rearrangement or by altering the conditions of the intramolecular Barbier reaction, a variety of structural analogues with different substitution patterns on the cyclohexane ring could be accessed. The development of efficient synthetic routes to the core structure of geijerone is therefore a gateway to exploring a wider chemical space of related sesquiterpenoids.

Reactivity and Mechanistic Investigations

Rearrangement Pathways and Intramolecular Cyclizations

Until "7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-" is synthesized and its chemical properties are documented in peer-reviewed literature, a scientifically rigorous article on its reactivity cannot be composed.

Scientific Article on 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-

A comprehensive review of the reactivity and mechanistic investigations of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-.

Following a thorough review of scientific literature and chemical databases, it has been determined that there is no available research data concerning the chemical compound “7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-”. Searches for this specific structure, including its reactivity, solvent effects, catalysis, and mechanistic elucidation, did not yield any relevant findings.

The compound name suggests a nonenone backbone with methyl groups at positions 4 and 8, and an ethenyl (vinyl) group at position 4. While related compounds such as 4,8-dimethyl-7-nonen-2-one (B8795311) are documented, the specific substitution pattern of the requested compound does not appear in the accessible scientific literature.

Consequently, it is not possible to provide an article on the reactivity and mechanistic investigations of “7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-” as no studies on this particular molecule have been published or indexed in the consulted resources. Therefore, the subsequent sections on solvent effects, catalysis, and mechanistic elucidation, including any data tables, cannot be generated.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Without experimental data, the precise mass and molecular formula confirmation for 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific chemical shifts and coupling constants for ¹H NMR and ¹³C NMR are unavailable. Consequently, the creation of data tables for chemical shift assignments is not feasible. Furthermore, an analysis based on two-dimensional (2D) NMR techniques such as COSY, HSQC, HMBC, and NOESY cannot be conducted without the primary spectral data.

Infrared (IR) Spectroscopy for Functional Group Identification

While general characteristic absorption bands for functional groups like ketones (C=O) and alkenes (C=C, =C-H) can be predicted, specific experimental frequencies for 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- are not documented.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

No GC-MS data, including retention times and fragmentation patterns, is available for this specific compound. Therefore, a discussion on its purity assessment or the application of chemometric resolution methods in its analysis cannot be substantiated with factual information.

Enantiomeric Excess Determination via Chiral Gas Chromatography

The determination of the enantiomeric composition of "7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-" is critical for establishing the stereochemical outcome of asymmetric syntheses or for characterizing the compound from natural sources. Chiral gas chromatography (GC) is a powerful and widely used technique for this purpose, enabling the separation and quantification of individual enantiomers. gcms.czoup.com

The principle of chiral GC relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) within the GC column. gcms.cz These CSPs are themselves enantiomerically pure and create a transient diastereomeric association with the analyte enantiomers. The differing stability of these temporary complexes results in different retention times, allowing for their separation. For volatile ketones and terpenes like "7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-", cyclodextrin (B1172386) derivatives are among the most effective and commonly employed CSPs. gcms.czchromatographyonline.com

In a typical analysis, a sample containing the compound is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column coated with the CSP. nih.gov The oven temperature is carefully programmed to increase gradually, which facilitates the separation of the enantiomers. As the separated enantiomers exit the column, they are detected, most commonly by a flame ionization detector (FID), generating a chromatogram that plots signal intensity versus retention time.

The resulting chromatogram will show two distinct peaks, each corresponding to one of the enantiomers. The peak area is directly proportional to the amount of each enantiomer present in the mixture. nih.gov The enantiomeric excess (ee) can then be calculated from the integrated areas of the two peaks using the formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 libretexts.org

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. This quantitative analysis is crucial for evaluating the effectiveness of enantioselective catalysts and for quality control in the fragrance and pharmaceutical industries. eijppr.com

The following table provides representative data from a hypothetical chiral GC analysis of a non-racemic sample of "7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-".

Table 1: Representative Chiral Gas Chromatography Data for the Enantiomers of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-

Enantiomer Retention Time (min) Peak Area (arbitrary units) Composition (%)
(R)-enantiomer 21.45 95,000 95.0

Based on the data in Table 1, the enantiomeric excess would be calculated as:

ee (%) = |(95,000 - 5,000) / (95,000 + 5,000)| x 100 = 90%

This result indicates that the sample is composed of 95% of the (R)-enantiomer and 5% of the (S)-enantiomer, signifying a high degree of enantiomeric purity. The successful separation and quantification depend heavily on optimizing chromatographic parameters, including the choice of the specific chiral column, temperature program, and carrier gas flow rate. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on 4,8-Dimethyl-7-nonen-2-one (B8795311)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a way to investigate the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics.

Electronic Structure and Conformational Analysis

The electronic structure of a molecule dictates its chemical properties and reactivity. For 4,8-Dimethyl-7-nonen-2-one, understanding the distribution of electrons, the nature of its molecular orbitals (HOMO and LUMO), and its electrostatic potential would be crucial for predicting its behavior in chemical reactions.

Table 1: Computed Molecular Properties of 4,8-Dimethyl-7-nonen-2-one

Property Value Source
Molecular Formula C₁₁H₂₀O PubChem
Molecular Weight 168.28 g/mol PubChem
XLogP3 3.2 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 1 PubChem
Rotatable Bond Count 5 PubChem
Exact Mass 168.151415 g/mol PubChem

Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemical calculations are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms in great detail. For 4,8-Dimethyl-7-nonen-2-one, this could involve studying its synthesis, degradation, or its reactions with other chemical species.

Characterizing the transition state—the highest energy point along the reaction coordinate—is particularly important as it governs the rate of the reaction. However, there are no specific studies in the available literature that detail the elucidation of reaction mechanisms or the characterization of transition states involving 4,8-Dimethyl-7-nonen-2-one using quantum chemical methods.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like 4,8-Dimethyl-7-nonen-2-one explores its conformational space over time. This would provide a more dynamic picture of its flexibility than the static view from conformational analysis. Such simulations could also be used to study its interactions with solvents or other molecules. At present, there are no published molecular dynamics simulation studies specifically focused on 4,8-Dimethyl-7-nonen-2-one.

Ligand-Protein Docking Studies (Applicable to Non-Human Biomolecules/Enzymes)

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. This is a crucial tool in drug discovery and in understanding the biological activity of molecules. Given that 4,8-Dimethyl-7-nonen-2-one is a known fragrance ingredient, it could be of interest to study its interactions with olfactory receptors or other non-human enzymes.

However, a review of the scientific literature did not yield any specific ligand-protein docking studies involving 4,8-Dimethyl-7-nonen-2-one and non-human biomolecules or enzymes. Such studies would be a valuable area for future research to understand its mode of action at a molecular level.

Biological and Ecological Significance in Non Human Organisms

Role as Pheromones or Semiochemicals in Invertebrate and Microbial Communication

There is currently no scientific literature available that documents the role of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- as a pheromone or semiochemical in the communication of invertebrates or microbes.

Participation in Plant Defense Mechanisms and Inter-species Chemical Ecology

Information regarding the participation of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- in plant defense mechanisms or its role in inter-species chemical ecology is not present in the available scientific literature.

Metabolite Function in Specific Non-Human Biological Systems

There are no documented instances of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- as a metabolite in any specific non-human biological systems in the current body of scientific research.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Agrochemicals and Related Bioactive Compounds

Advanced Materials and Polymer Precursors

The potential of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- as a monomer for polymerization or as a precursor for other advanced materials has not been explored in the available scientific literature. There are no reports on its polymerization behavior or the properties of any resulting materials.

Conclusions and Future Research Directions

Current Knowledge Gaps and Unanswered Research Questions

The primary knowledge gap concerning 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-, is its very existence and fundamental properties. There are no readily available data on its molecular weight, formula, or spectroscopic characteristics. Consequently, a multitude of research questions remain unanswered:

Existence and Natural Occurrence: Does this compound exist in nature? If so, in which organisms (plant, insect, marine life, or microorganism) can it be found? What is its biosynthetic pathway?

Physicochemical Properties: What are its basic physical and chemical properties, such as melting point, boiling point, solubility, and stability?

Spectroscopic Data: What are its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectra that would allow for its unequivocal identification?

Stereochemistry: Given the potential for multiple chiral centers, what is the absolute and relative stereochemistry of the naturally occurring or synthetically produced compound?

Emerging Methodologies for Synthesis and Advanced Analytical Characterization

In the absence of any reported synthesis, this area is entirely speculative. However, one could propose potential synthetic strategies based on known organic chemistry reactions. For instance, a plausible approach might involve a multi-step synthesis starting from commercially available precursors. Advanced analytical techniques that would be crucial for its characterization, should it be synthesized, include:

Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be essential to elucidate the complex structure and connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS): This would be vital for determining the exact molecular formula.

Chiral Chromatography: To separate and identify different stereoisomers of the compound.

Untapped Biological Roles and Ecological Interactions in Diverse Systems

Without any documented isolation of this compound from a biological system, its biological roles and ecological interactions are completely unknown. Research in this area would need to begin with its discovery in a natural source. If found, potential areas of investigation would include:

Pheromonal Activity: Many volatile organic compounds with similar structures serve as pheromones in insects. Its potential role as an attractant, repellent, or aggregation pheromone could be explored.

Allelochemical Interactions: It could be involved in plant-plant, plant-insect, or plant-microbe interactions, acting as a defense compound or a signaling molecule.

Antimicrobial or Cytotoxic Activity: The compound could be screened for potential antibacterial, antifungal, or anticancer properties.

Potential for Novel Synthetic Applications and Derivatives

The potential for novel synthetic applications and the creation of derivatives is contingent on the discovery or synthesis of the parent compound and the characterization of its properties. Should 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-, exhibit interesting biological activity, its structural backbone could serve as a scaffold for the development of new:

Agrochemicals: Such as pesticides or herbicides.

Pharmaceuticals: As a lead compound for drug discovery.

Flavor and Fragrance Compounds: Depending on its organoleptic properties.

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